molecular formula C11H18O2 B14515608 (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane CAS No. 62692-17-5

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14515608
CAS No.: 62692-17-5
M. Wt: 182.26 g/mol
InChI Key: UWXBYJCDZSDSJP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring, a butyl group, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dioxolane precursor, which is reacted with butyl and ethynyl groups in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane can be compared with other dioxolane derivatives, such as (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxane and (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxepane.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62692-17-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C11H18O2/c1-5-7-8-10-9(6-2)12-11(3,4)13-10/h2,9-10H,5,7-8H2,1,3-4H3/t9-,10-/m0/s1

InChI Key

UWXBYJCDZSDSJP-UWVGGRQHSA-N

Isomeric SMILES

CCCC[C@H]1[C@@H](OC(O1)(C)C)C#C

Canonical SMILES

CCCCC1C(OC(O1)(C)C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.